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Compound of Interest

2-Chloro-5-
Compound Name: o
(methoxymethoxy)pyridine

Cat. No.: B1427378

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-
(methoxymethoxy)pyridine

Introduction

2-Chloro-5-(methoxymethoxy)pyridine is a halogenated pyridine derivative of significant
interest to researchers and scientists in the field of organic synthesis and drug development. Its
structure, featuring a reactive chlorine atom at the 2-position and a methoxymethyl (MOM)
ether protecting group at the 5-position, makes it a versatile and valuable synthetic
intermediate. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals,
and the specific functionalization of this compound allows for targeted molecular elaboration.[1]

The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a handle for
introducing a wide array of functional groups.[1] Concurrently, the MOM group offers a stable
and reliable method for protecting a hydroxyl functionality, which can be deprotected under
specific acidic conditions to reveal the parent phenol. This dual functionality enables complex,
multi-step synthetic strategies where precise control over reactivity is paramount. This guide
provides a comprehensive overview of the core physical, chemical, and spectroscopic
properties of 2-Chloro-5-(methoxymethoxy)pyridine, offering field-proven insights for its
application in a research and development setting.

Core Molecular and Physical Properties
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The fundamental physical and chemical properties of a compound are critical for its handling,
storage, and application in experimental design. The data for 2-Chloro-5-
(methoxymethoxy)pyridine are summarized below. It is typically encountered as a liquid at
room temperature.[2]

Property Value Source

IUPAC Name 2-chloro-5- N PubChemLite
(methoxymethoxy)pyridine

CAS Number 877133-56-7; 877133-57-8 [21[3]

Molecular Formula C7HsCINO:z [4]

Molecular Weight 173.60 g/mol Inferred from Formula

Monoisotopic Mass 173.02435 Da [4]

Appearance Liquid [2]

Predicted XlogP 1.7 [4]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthetic
intermediates. The following sections detail the expected spectroscopic signatures for 2-
Chloro-5-(methoxymethoxy)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a primary tool for structural elucidation. Based on the structure of 2-
Chloro-5-(methoxymethoxy)pyridine and spectral data from analogous compounds like 2-
chloro-5-methylpyridine and 2-chloro-6-methoxypyridine, the following proton signals are
predicted in a CDCIs solvent.[5][6]
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Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)
H-6 (Pyridine) ~8.1-8.3 Doublet
H-4 (Pyridine) ~7.5-7.7 Doublet of Doublets
H-3 (Pyridine) ~7.2-7.4 Doublet
-O-CH2-O- ~5.2-5.4 Singlet
-O-CHs ~3.4-3.6 Singlet

o Causality Behind Predictions: The aromatic protons are deshielded due to the ring current.
The proton at the 6-position is adjacent to the electronegative nitrogen, shifting it furthest
downfield. The protons of the MOM group are characteristic, with the methylene protons
appearing around 5.3 ppm and the methyl protons around 3.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns. For 2-Chloro-5-(methoxymethoxy)pyridine, electrospray
ionization (ESI) would be a suitable method.

Adduct Predicted m/z
[M+H]* 174.03163
[M+NaJ* 196.01357
[M+K]* 211.98751
[M-H]~ 172.01707

Data sourced from PubChemLite predictions.[4] The isotopic pattern for chlorine (3°ClI:3’Cl ratio
of ~3:1) would be a key diagnostic feature, resulting in a characteristic M and M+2 peak pattern
for the molecular ion and chlorine-containing fragments.

Synthesis, Handling, and Reactivity
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Synthetic Workflow

2-Chloro-5-(methoxymethoxy)pyridine is not typically prepared in a standard laboratory
setting but is acquired from commercial suppliers.[2] However, a logical synthetic route would
involve the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using chloromethyl
methyl ether (MOM-CI) in the presence of a non-nucleophilic base like diisopropylethylamine
(DIPEA).
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Synthetic Protocol

(Start: 2-ChIoro-5-hydroxypyridinea

Reagents:
- Chloromethyl methyl ether (MOM-CI)
- Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)

Reaction:

Protection of hydroxyl group
(0°C to RT)

G\queous Workup & ExtractiorD

l

Purification:
Silica Gel Chromatography

Product: 2-Chloro-5-(methoxymethoxy)pyridine
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Reactivity Profile

Site 2: MOM Ether

Acid-Catalyzed Deprotection
Protecting Group > (e.g., HCI, TFA)

[Z-ChI0ro-5-(methoxymethoxy)pyridine) Reactive Site Site 1: C2-Position

Nucleophilic Aromatic Substitution
(e.g., Suzuki, Buchwald-Hartwig coupling)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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